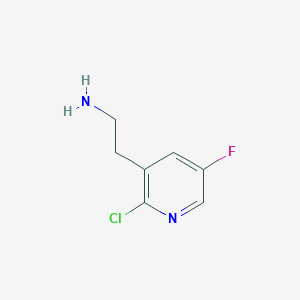
2-(2-Chloro-5-fluoropyridin-3-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Scientific Research Applications
2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: A structurally similar compound with different functional groups.
2-Fluoropyridin-3-amine: Another related compound with a fluorine atom at a different position.
2-Chloro-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of an ethylamine group.
Uniqueness
2-(2-chloro-5-fluoropyridin-3-yl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-5(1-2-10)3-6(9)4-11-7/h3-4H,1-2,10H2 |
InChI Key |
KUZXPJDBEDUAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCN)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















